molecular formula C9H17NO2 B2645765 2-amino-2-(3-methylcyclohexyl)acetic Acid CAS No. 409095-01-8

2-amino-2-(3-methylcyclohexyl)acetic Acid

Cat. No. B2645765
CAS RN: 409095-01-8
M. Wt: 171.24
InChI Key: JXKLPTPNYNKUDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-(3-methylcyclohexyl)acetic acid is a research-use-only compound with the CAS No. 409095-01-8 . It has a molecular weight of 171.24 and a molecular formula of C9H17NO2 .


Molecular Structure Analysis

The molecular structure of 2-amino-2-(3-methylcyclohexyl)acetic acid consists of 9 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The InChI code for this compound is 1S/C9H17NO2.ClH/c1-6-3-2-4-7(5-6)8(10)9(11)12;/h6-8H,2-5,10H2,1H3,(H,11,12);1H .

Scientific Research Applications

Synthesis of 3-Aminoindolines and 2’-Aminoarylacetic Acids

Researchers have developed a new switchable process for synthesizing 3-aminoindolines and 2’-aminoarylacetic acids from the same substrate . This process utilizes chameleonic tautomerism properties to derive these compounds from the same substrate, 3-azido-2-hydroxyindolines, and Grignard reagent via denitogenative electrophilic amination .

Nonsteroidal Anti-Inflammatory Drugs (NSAIDs)

The 2-aminoaryl acetic acid scaffold, which is a fundamental structural motif of 2-amino-2-(3-methylcyclohexyl)acetic Acid, forms the basis of nonsteroidal anti-inflammatory drugs such as diclofenac . These drugs inhibit COX-2 to relieve pain and inflammation .

Pharmaceutical Contenders

Aniline or nitrogen-containing organic molecules like 3-aniline-substituted indoles, which can be synthesized from 2-amino-2-(3-methylcyclohexyl)acetic Acid, have shown promising results as pharmaceutical contenders .

Chemoselectivity in Chemical Reactions

The chemoselectivity of a chemical reaction, or the ability to distinguish and choose between the multiple reactive sites available to the molecules during a reaction, can be controlled using 2-amino-2-(3-methylcyclohexyl)acetic Acid .

Cyanoacetylation of Amines

2-amino-2-(3-methylcyclohexyl)acetic Acid can be used in the cyanoacetylation of amines, a process that has seen recent advances in preparation methods and their synthetic uses in the formation of biologically active compounds .

Building Various Organic Heterocycles

N-aryl and/or heteryl cyanoacetamides, which can be synthesized from 2-amino-2-(3-methylcyclohexyl)acetic Acid, are used in building various organic heterocycles .

properties

IUPAC Name

2-amino-2-(3-methylcyclohexyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-6-3-2-4-7(5-6)8(10)9(11)12/h6-8H,2-5,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXKLPTPNYNKUDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-2-(3-methylcyclohexyl)acetic Acid

CAS RN

409095-01-8
Record name 2-amino-2-(3-methylcyclohexyl)acetic acid
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